

Discovery and history of 2-Fluoro-3-methoxybenzonitrile

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An In-Depth Technical Guide to **2-Fluoro-3-methoxybenzonitrile**: Synthesis, Characterization, and Historical Context

Introduction: A Versatile Fluorinated Building Block

2-Fluoro-3-methoxybenzonitrile (CAS No. 198203-94-0) is a substituted aromatic nitrile, a class of compounds that serves as a cornerstone in the synthesis of a wide array of complex organic molecules.^{[1][2][3]} Its structure, featuring a strategically positioned fluorine atom, a methoxy group, and a nitrile moiety on a benzene ring, offers multiple reactive sites for chemical modification. This trifunctional arrangement makes it a valuable intermediate in medicinal chemistry, agrochemical development, and materials science.

The incorporation of fluorine into organic molecules is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.^[4] Benzonitriles, in turn, are versatile precursors to amines, amides, carboxylic acids, and various heterocyclic systems.^{[5][6]} The combination of these features in **2-Fluoro-3-methoxybenzonitrile** underscores its importance as a sophisticated building block for creating novel, high-value compounds. This guide provides an in-depth exploration of its physicochemical properties, established synthetic protocols, and the historical context of its development within the broader field of organofluorine chemistry.

Historical Context: The Evolution of Organofluorine Chemistry

The "discovery" of a specialized compound like **2-Fluoro-3-methoxybenzonitrile** is not a singular event but rather the culmination of over a century of advancements in organic and fluorine chemistry. The journey began long before the element fluorine was even isolated. Early milestones include the first synthesis of an organofluorine compound (benzoyl fluoride) in 1862 and the eventual isolation of elemental fluorine by Henri Moissan in 1886.[7][8]

The industrial-scale application of organofluorine chemistry began to accelerate during World War II with the Manhattan Project, which required materials resistant to highly corrosive uranium hexafluoride.[7][8] This era spurred the development of new fluorination techniques. For substituted benzonitriles, key advancements included:

- The Halogen Exchange (Halex) Process: A foundational method where chlorine atoms on an aromatic ring are swapped for fluorine using alkali metal fluorides like KF. This became a workhorse for industrial production.[9]
- Diazotization Reactions: The Balz-Schiemann reaction, involving the thermal decomposition of diazonium tetrafluoroborates, provided a reliable, albeit often lower-yielding, route to aryl fluorides.
- Modern Catalytic Methods: The development of palladium-catalyzed cross-coupling reactions and other transition-metal-catalyzed processes has provided more precise and milder routes for constructing complex aromatic systems.

The synthesis of **2-Fluoro-3-methoxybenzonitrile** relies on the application of these and other established organic transformations, representing a modern tool made possible by this rich history of chemical innovation.

Physicochemical and Spectroscopic Profile

The precise arrangement of substituents on the aromatic ring gives **2-Fluoro-3-methoxybenzonitrile** distinct physical and spectroscopic properties. A comprehensive understanding of this profile is critical for its purification, handling, and characterization.

Core Properties

Property	Value	Source
CAS Number	198203-94-0	[1] [2] [3]
Molecular Formula	C ₈ H ₆ FNO	[1]
Molecular Weight	151.14 g/mol	[1] [3]
IUPAC Name	2-fluoro-3-methoxybenzonitrile	[1]
Appearance	White to off-white crystalline solid (predicted)	Inferred from isomers [10] [11]

Spectroscopic Characterization

While a definitive, published spectrum for this specific isomer is not readily available in foundational databases, its spectroscopic signature can be reliably predicted based on well-established principles of NMR and IR spectroscopy and by comparison to its isomers.[\[12\]](#)

Spectroscopy	Feature	Expected Chemical Shift / Frequency	Rationale
¹ H NMR	Methoxy Protons (-OCH ₃)	δ 3.8 - 4.0 ppm (s, 3H)	Singlet for the three equivalent methyl protons, deshielded by the adjacent oxygen atom.
Aromatic Protons (Ar-H)	δ 7.0 - 7.6 ppm (m, 3H)	A complex multiplet pattern resulting from spin-spin coupling between the three aromatic protons and coupling to the ¹⁹ F nucleus.	
¹³ C NMR	Nitrile Carbon (-C≡N)	δ 115 - 120 ppm	Characteristic chemical shift for a nitrile carbon.
Methoxy Carbon (-OCH ₃)	δ 55 - 60 ppm	Typical shift for a methoxy carbon attached to an aromatic ring.	
Aromatic Carbons (Ar-C)	δ 110 - 160 ppm	Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹ J _{CF} ≈ 240-260 Hz). Other aromatic carbons will show smaller C-F couplings.	
IR Spectroscopy	Nitrile Stretch (C≡N)	2220 - 2240 cm ⁻¹	A strong, sharp absorption

characteristic of the nitrile functional group.

C-O Stretch (Aryl Ether)	1200 - 1275 cm ⁻¹ (asymmetric)	Strong absorption due to the C-O-C ether linkage.
C-F Stretch	1000 - 1100 cm ⁻¹	Strong absorption typical for an aryl-fluoride bond.

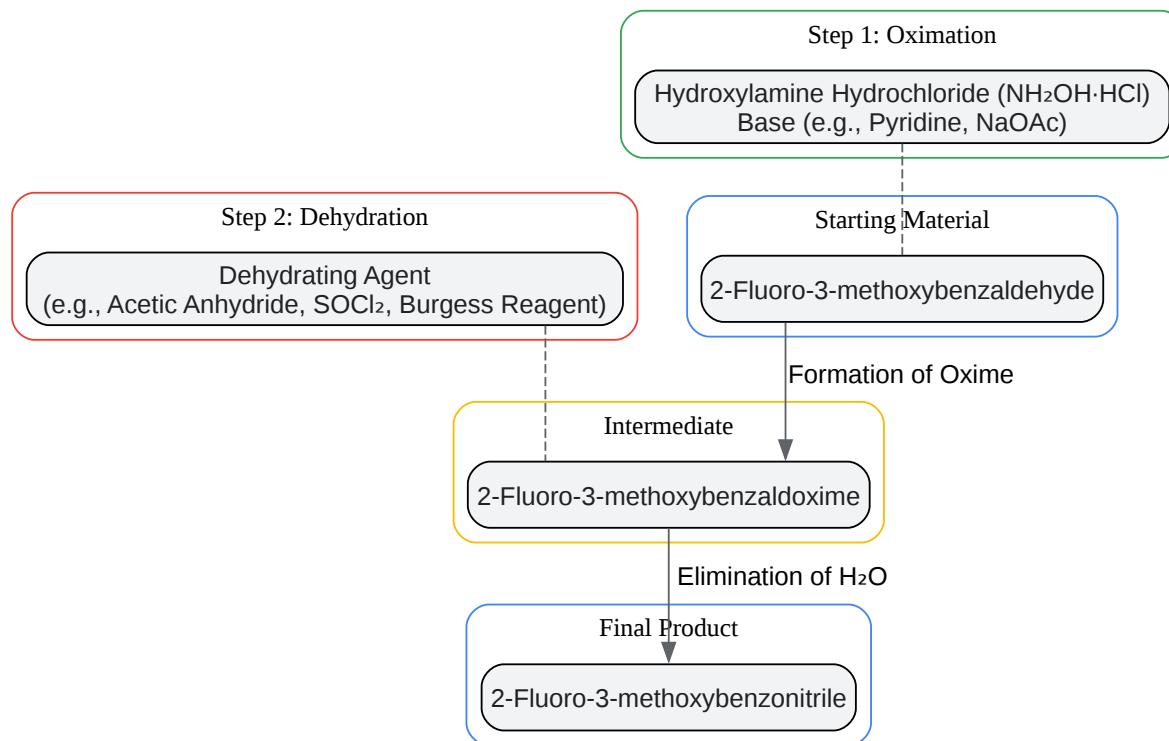
Key Synthetic Methodologies

The synthesis of **2-Fluoro-3-methoxybenzonitrile** is most efficiently achieved from its corresponding aldehyde, a common and reliable transformation in organic chemistry.[\[6\]](#) This approach leverages the readily available precursor, 2-Fluoro-3-methoxybenzaldehyde.[\[13\]](#)

Primary Synthetic Pathway: From 2-Fluoro-3-methoxybenzaldehyde

The conversion of an aldehyde to a nitrile is a robust two-step, one-pot process that proceeds through an oxime intermediate. This method is widely used due to its high efficiency and operational simplicity.[\[14\]](#)

Workflow Diagram: Aldehyde to Nitrile Conversion



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Caption: Synthetic workflow from aldehyde to nitrile.

Step-by-Step Experimental Protocol:

- Oximation:
 - To a solution of 2-Fluoro-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 - 1.5 eq).
 - If not using pyridine as the solvent, add a base like sodium acetate or triethylamine (1.5 - 2.0 eq) to neutralize the HCl salt.

- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Causality: Hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent proton transfers and elimination of water yield the aldoxime intermediate. The base is crucial to free the hydroxylamine from its hydrochloride salt.
- Dehydration:
 - Once oxime formation is complete, the dehydrating agent is added directly to the reaction mixture. A common and effective choice is acetic anhydride (2.0 - 3.0 eq).
 - Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) for 2-6 hours, again monitoring by TLC for the disappearance of the oxime intermediate.
 - Causality: The dehydrating agent activates the oxime's hydroxyl group, turning it into a good leaving group. A subsequent E2-type elimination of water, often facilitated by the base present from the first step, generates the carbon-nitrogen triple bond of the nitrile.
- Workup and Purification:
 - After cooling to room temperature, pour the reaction mixture into a beaker of ice water and stir to precipitate the crude product and quench excess anhydride.
 - Collect the solid product by vacuum filtration and wash thoroughly with water to remove salts and water-soluble impurities.
 - Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or purify by column chromatography on silica gel to yield pure **2-Fluoro-3-methoxybenzonitrile**.

This self-validating protocol includes clear checkpoints (TLC monitoring) and a robust purification step to ensure the identity and purity of the final product.

Alternative Synthetic Strategies

While the aldehyde-to-nitrile pathway is the most direct, other classical methods for benzonitrile synthesis could be adapted, demonstrating the versatility of synthetic organic chemistry.

- **Sandmeyer Reaction:** Starting from 2-fluoro-3-methoxyaniline, diazotization with nitrous acid followed by treatment with a copper(I) cyanide catalyst would yield the target nitrile. This is a powerful method for installing a nitrile group onto an aromatic ring.
- **Cyanation of an Aryl Halide:** If 1-bromo-2-fluoro-3-methoxybenzene were available, a palladium-catalyzed cyanation reaction (e.g., using $Zn(CN)_2$ or KCN with a Pd catalyst and ligand) could form the C-CN bond.
- **Ammonoxidation of a Toluene Derivative:** A more industrial-scale approach would involve the catalytic reaction of 2-fluoro-3-methylanisole with ammonia and oxygen at high temperatures, though this is less common for fine chemical synthesis.

Applications in Research and Drug Development

As a functionalized building block, **2-Fluoro-3-methoxybenzonitrile** is an attractive starting point for synthesizing more complex molecules with potential biological activity. Its isomers and related fluorinated benzonitriles are key intermediates in various fields:

- **Pharmaceuticals:** Isomers like 4-Fluoro-3-methoxybenzonitrile are used to develop anti-inflammatory and anti-cancer agents.^[10] The structural motif is also found in precursors for drugs targeting neurological disorders.^[11] The title compound is a logical candidate for similar discovery programs.
- **Agrochemicals:** The stability and reactivity imparted by the fluoro and methoxy groups make such compounds valuable in creating effective and stable pesticides and herbicides.^{[10][11]}
- **Materials Science:** Fluorinated aromatic nitriles can be explored as components in the synthesis of advanced polymers, liquid crystals, and other materials where specific electronic and physical properties are required.^[15]

Conclusion

2-Fluoro-3-methoxybenzonitrile is a product of modern synthetic chemistry, its existence and accessibility built upon a long history of innovation in forming carbon-fluorine and carbon-nitrile

bonds. While its own "discovery" is not marked by a singular publication, its identity and synthesis are firmly established through the principles of organic chemistry. Its primary synthetic route via the dehydration of 2-Fluoro-3-methoxybenzaldoxime is efficient and reliable. The unique combination of fluorine, methoxy, and nitrile functional groups makes it a highly valuable and versatile intermediate, poised for application in the ongoing development of new pharmaceuticals, agrochemicals, and advanced materials.

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